Micheliolide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJAFOWISVMOJY-PWNZVWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331787 | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68370-47-8 | |
| Record name | Micheliolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MICHELIOLIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Natural Extraction and Isolation
Botanical Sources and Extraction Protocols
Micheliolide occurs naturally in Magnoliaceae family plants, particularly in the bark and leaves of Michelia species. The extraction process typically involves solvent-based methods:
- Plant material preparation : Fresh or dried plant tissues are ground into a fine powder to increase surface area for solvent interaction.
- Solvent extraction : Sequential extraction using non-polar to polar solvents (hexane → ethyl acetate → methanol) maximizes compound recovery. Ethyl acetate demonstrates optimal selectivity for sesquiterpene lactones.
- Chromatographic purification : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:1 → 1:1) isolates this compound from co-extracted compounds.
Yield Optimization Strategies
Yields from natural sources remain low (0.02–0.15% dry weight), prompting development of enhanced extraction techniques:
Despite these improvements, natural extraction remains economically unfeasible for large-scale production, necessitating synthetic approaches.
Chemical Synthesis from Eremanthine
Four-Step Conversion Process
Eremanthine, an abundant natural precursor, undergoes strategic transformations to yield this compound:
Reaction Scheme 1 :
- Epoxidation : Eremanthine → Epoxide intermediate (H₂O₂, NaHCO₃, 0°C, 2h)
- Acid-catalyzed rearrangement : Epoxide → Diol 5 (H₂SO₄, CH₂Cl₂, 25°C, 6h)
- Hydrogenolysis :
- Methanol elimination :
Critical Reaction Parameters
| Step | Catalyst | Temperature | Pressure | Yield (%) |
|---|---|---|---|---|
| 1 | - | 0°C | Ambient | 92 |
| 2 | H₂SO₄ (0.5M) | 25°C | Ambient | 85 |
| 3a | Pd/C (10%) | 25°C | 55 psi | 78 |
| 3b | Pd/C (5%) | 25°C | 5 psi | 64 |
| 4 | - | 110°C | Reflux | 91 |
This route achieves overall yields of 58–62%, representing a 300-fold improvement over natural extraction.
Direct Chemical Synthesis and Derivatization
C4 Functionalization Strategies
This compound’s hydroxyl group at C4 permits targeted modifications to enhance bioactivity and solubility:
General Reaction Pathways :
- Etherification :
- Esterification :
Structure-Activity Relationship (SAR) Data
| Derivative | R Group | IC₅₀ (µM) HL-60 | IC₅₀ (µM) KG-1a |
|---|---|---|---|
| MCL | -OH | 5.5 ± 1.4 | 13.4 ± 1.0 |
| 4-OCH₃ | Methyl | 9.9 ± 0.9 | - |
| 4-OBn | Benzyl | 3.5 ± 0.6 | - |
| 4-OAc | Acetyl | 12.0 ± 3.2 | - |
| 4-OBz | Benzoyl | 8.3 ± 2.3 | - |
Benzyl ether derivatives show superior cytotoxicity, guiding further analog development.
Chemoenzymatic Synthesis
Engineered P450 Catalysts
Recent advances utilize cytochrome P450 variants for regio- and stereoselective hydroxylation:
Key Developments :
- CYP71BM3 : Introduces hydroxyl groups at C9 with 92% enantiomeric excess (ee)
- CYP76AH1 : Catalyzes C14 oxidation with 85% conversion efficiency
Biocatalytic Process Parameters
| Enzyme | Substrate | Cofactor | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| CYP71BM3 | Dihydro-MCL | NADPH | 30°C | 24h | 9β-Hydroxy-MCL | 68% |
| CYP76AH1 | MCL | NADH | 37°C | 48h | 14-Hydroxy-MCL | 54% |
This approach enables access to previously inaccessible derivatives with potential therapeutic advantages.
Industrial Production Challenges
Scale-Up Limitations
While laboratory synthesis achieves gram-scale production, industrial implementation faces hurdles:
Green Chemistry Initiatives
Emerging sustainable methods show promise:
Análisis De Reacciones Químicas
Tipos de reacciones
Micheliolide experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la molécula y mejorar su actividad biológica y propiedades farmacocinéticas .
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones químicas de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores . Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para asegurar que se logren las modificaciones deseadas .
Productos principales formados
Los productos principales formados a partir de las reacciones químicas de this compound incluyen sus derivados con modificaciones en posiciones específicas, como el grupo hidroxilo en la posición C4 . Estos derivados han mostrado una actividad significativa contra varias líneas celulares cancerosas, incluyendo la leucemia mieloide aguda .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Micheliolide exhibits potent anti-inflammatory effects, making it a candidate for treating neurodegenerative disorders. Research indicates that MCL can suppress lipopolysaccharide (LPS)-induced neuroinflammatory responses in microglial cells, which are pivotal in neuroinflammation and subsequent neuronal damage. The compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also modulating key signaling pathways like NF-κB and Akt .
Case Study: Neuroprotection
A study demonstrated that MCL significantly reduced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated BV2 microglial cells, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease and multiple sclerosis .
Antitumor Activity
This compound has shown remarkable efficacy against various cancer types, including acute myelogenous leukemia (AML), gliomas, and breast cancer. Its mechanism involves the activation of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer cell metabolism and proliferation.
Data Table: Antitumor Efficacy of this compound
Therapeutic Potential in Inflammatory Bowel Disease
Recent studies indicate that this compound may be effective in treating inflammatory bowel disease (IBD) due to its ability to inhibit NF-κB activation and alleviate inflammation. In animal models, MCL demonstrated a reduction in colitis symptoms and associated carcinogenesis .
Case Study: Colitis Treatment
In a controlled study involving dextran sodium sulfate-induced colitis, MCL administration resulted in significant improvements in inflammation markers and histopathological scores compared to controls, highlighting its therapeutic potential for IBD .
Immunomodulatory Effects
This compound has been observed to modulate immune responses, enhancing the efficacy of immunotherapeutic agents. It has been shown to increase the sensitivity of cancer cells to immune-mediated destruction, particularly in the context of combination therapies with checkpoint inhibitors.
Clinical Trials and Future Directions
Currently, dimethylaminothis compound (DMAMCL), a pro-drug form of this compound, is undergoing clinical trials for various cancers, including glioblastoma. Its improved pharmacokinetic properties make it a promising candidate for further development .
Mecanismo De Acción
Micheliolide ejerce sus efectos a través de varios mecanismos:
Objetivos moleculares: This compound se dirige e inhibe la actividad de NF-κB, un regulador clave de la inflamación y la progresión del cáncer.
Vías involucradas: This compound modula varias vías de señalización, incluyendo las vías PI3K/Akt, MAPK y NF-κB Induce apoptosis en células cancerosas mediante la generación de especies reactivas de oxígeno y la detención del ciclo celular en diferentes fases.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Parthenolide (PTL)
- Structure & Stability : PTL, the parent compound of MCL, contains a reactive α-methylene-γ-lactone group but is prone to degradation under acidic/basic conditions. MCL retains this functional group but features structural modifications (e.g., hydroxylation at C2/C14) that enhance stability .
- Bioactivity : Both compounds inhibit NF-κB and exhibit anti-leukemic activity. However, MCL shows superior potency in acute myeloid leukemia (AML) models (IC50 = 5.5 ± 1.4 µM in HL-60 cells vs. PTL’s IC50 > 10 µM in similar assays) .
- Toxicity: PTL’s high toxicity limits clinical use, whereas MCL demonstrates lower cytotoxicity in normal cells .
Dimethylaminomicheliolide (DMAMCL)
- Structure & Pharmacokinetics: DMAMCL, a dimethylamino prodrug of MCL, improves water solubility and blood-brain barrier penetration. Brain concentrations exceed plasma levels in preclinical models, making it suitable for glioblastoma therapy .
- Mechanism : Unlike MCL’s direct NF-κB inhibition, DMAMCL activates autophagy via TGF-β1 suppression, showing efficacy in peritoneal fibrosis and glioma .
Other Sesquiterpene Lactones
- Costunolide (CTL): A germacranolide with anti-inflammatory properties but lower stability than MCL. Lacks the C2/C14 hydroxylation critical for MCL’s enhanced activity .
- Achillin: Isolated alongside MCL from Anthemis scrobicularis, achillin shows moderate cytotoxicity (IC50 > 20 µM in HCT116 cells) compared to MCL’s pronounced inhibition (IC50 < 10 µM) .
Data Tables
Table 1: Key Pharmacological Properties
Table 2: Structural Modifications and Bioactivity
| Compound | Structural Features | Enhanced Activity Site |
|---|---|---|
| This compound | C2(R)-hydroxyl, C14-hydroxyl | AML, glioma |
| PTL | α-methylene-γ-lactone | Limited by instability |
| DMAMCL | Dimethylamino group | Brain tumors |
Key Research Findings
Synthesis & Derivatives : MCL derivatives modified at C2, C4, or C14 via P450-mediated hydroxylation exhibit improved anti-leukemic activity. For example, 14-hydroxy-MCL shows 2-fold greater potency than MCL in M9-ENL1 leukemia cells .
Therapeutic Scope : MCL’s efficacy extends beyond cancer, ameliorating renal fibrosis , hepatic steatosis , and neuroinflammation via mechanisms like NLRP3 inflammasome suppression .
Nanodelivery: MCL’s low solubility is addressed using DSPE-PEG nanoparticles, enhancing glioma cell uptake and apoptosis induction .
Actividad Biológica
Micheliolide (MCL) is a natural compound derived from the plants Michelia compressa and Michelia champaca, classified as a sesquiterpene lactone. It has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.
This compound exhibits its biological effects through various mechanisms:
- Neuroprotection : MCL has been shown to suppress neuroinflammatory responses in microglial cells. In a study involving lipopolysaccharide (LPS)-activated BV2 microglia, MCL significantly reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound inhibited the activation of key signaling pathways including NF-κB and Akt, suggesting its potential as a neuroprotective agent in neurodegenerative disorders .
- Bone Health : Research indicates that MCL can prevent estrogen deficiency-induced bone loss. In an ovariectomized (OVX) mouse model, MCL treatment resulted in significant improvements in bone mass and microstructural parameters compared to untreated OVX mice. Specifically, MCL inhibited osteoclast formation and function, which are critical for bone resorption, without adversely affecting bone formation .
- Cancer Therapy : this compound demonstrates promising antitumor activity, particularly against acute myelogenous leukemia (AML). It enhances the sensitivity of cancer cells by irreversibly activating pyruvate kinase M2 (PKM2), a key enzyme involved in metabolic reprogramming during tumorigenesis. This interaction leads to increased tetramer formation of PKM2, promoting its activity while inhibiting cancer cell growth . Additionally, MCL has shown efficacy against various cancer types including gliomas and breast cancer .
Table 1: Biological Activities of this compound
Case Studies
- Neuroinflammation Study : In a pivotal study, MCL was administered to BV2 microglial cells stimulated with LPS. Results indicated a marked reduction in inflammatory mediators and activation of protective pathways. This suggests that MCL could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .
- Osteoporosis Model : In OVX mice treated with MCL, significant improvements were observed in bone density metrics such as bone volume/total volume (BV/TV) and trabecular thickness (Tb.Th). Histomorphometric analysis confirmed that MCL effectively mitigated excessive osteoclast activity without hindering osteoblast function, positioning it as a potential therapeutic agent for postmenopausal osteoporosis .
- Cancer Therapeutics : A study highlighted the ability of MCL to selectively activate PKM2 in leukemia cells, enhancing their sensitivity to treatment. This was corroborated by experiments showing reduced viability in drug-resistant leukemia cell lines when treated with MCL or its derivatives .
Q & A
Q. What are the primary molecular mechanisms through which Micheliolide exerts its anti-glioma effects?
this compound inhibits glioma cell proliferation via dual mechanisms: (1) Suppression of the NF-κB/COX-2 pathway by blocking IκBα phosphorylation and degradation, thereby reducing pro-inflammatory and pro-survival signaling ; (2) Induction of mitochondrial apoptosis through ROS overproduction, cytochrome C release, and activation of caspase-3/9, coupled with Bax upregulation and Bcl-2 downregulation . Methodologically, these pathways are validated using siRNA knockdown, western blotting for protein expression (e.g., NF-κB, COX-2, caspases), and flow cytometry for ROS quantification.
Q. Which in vivo models are commonly used to evaluate this compound's efficacy in bone-related disorders?
The ovariectomized (OVX) mouse model is widely employed to study this compound's anti-osteoporotic effects. Key parameters include:
- Bone Microarchitecture : Assessed via micro-CT for bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular thickness (Tb.Th ) .
- Osteoclast Activity : Quantified using TRAP staining for osteoclast surface/bone surface (OcS/BS) and serum CTX-1 levels (a bone resorption marker) .
- MAPK Signaling : Validated via western blotting for p38 phosphorylation and RNA-seq to identify downregulated osteoclast genes (e.g., Ctsk, NFATc1) .
Q. What standardized assays are used to measure this compound's impact on oxidative stress in cancer cells?
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) combined with flow cytometry or fluorescence microscopy .
- GSH Depletion : Measured using colorimetric assays (e.g., DTNB reaction) to quantify intracellular glutathione levels .
- Mitochondrial Membrane Potential (ΔΨm) : Evaluated via JC-1 staining, where mitochondrial depolarization shifts fluorescence from red to green .
Advanced Research Questions
Q. How can researchers resolve contradictions between studies reporting this compound's effects on NF-κB versus MAPK signaling pathways in different cancer models?
Contradictions may arise from tissue-specific signaling crosstalk. To address this:
- Pathway Inhibition/Rescue Experiments : Use pharmacological inhibitors (e.g., BAY11-7082 for NF-κB) or activators (e.g., P79350 for p38 MAPK) to isolate pathway contributions .
- Transcriptomic Profiling : Conduct RNA-seq followed by Gene Set Enrichment Analysis (GSEA) to identify dominant pathways in context-specific models (e.g., glioma vs. leukemia) .
- Multi-Omics Integration : Combine proteomics (phospho-kinase arrays) and metabolomics to map signaling network interactions .
Q. What methodological approaches are recommended for optimizing this compound's bioavailability in preclinical models?
- Nanoparticle Encapsulation : Use DSPE-PEG micelles to enhance aqueous solubility and tumor targeting, validated via HPLC for drug release kinetics and in vivo imaging .
- Structural Modification : Chemoenzymatic synthesis of this compound analogs (e.g., C2/C14 hydroxylation) to improve metabolic stability, assessed via LC-MS and pharmacokinetic studies (t½, Cmax) .
- Prodrug Design : Develop dimethylaminothis compound (a pH-sensitive prodrug) to enable sustained this compound release in acidic tumor microenvironments .
Q. How can transcriptomic data be leveraged to identify novel targets of this compound in leukemia cells?
- Chemical Proteomics : Use this compound-derived affinity probes to pull down interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes upon this compound treatment .
- Network Pharmacology : Integrate RNA-seq data with STRING or KEGG databases to map protein–protein interaction hubs (e.g., NF-κB nodes in leukemia) .
Data Analysis & Experimental Design
Q. What statistical methods are critical for analyzing this compound's dose-dependent effects in vitro?
- Dose-Response Curves : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. normalized response) using GraphPad Prism to calculate IC50 values .
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., control vs. 5–20 µM this compound) with Tukey’s correction to control Type I errors .
- Synergy Analysis : Apply the Chou-Talalay method (CompuSyn software) to evaluate combinatorial effects with chemotherapeutics .
Q. How should researchers design experiments to assess this compound's role in mitophagy regulation?
- Mitophagy Flux Assays : Use tandem fluorescent mCherry-GFP-LC3 reporters to quantify autophagosome-lysosome fusion via confocal microscopy .
- Western Blotting for Mitophagy Markers : Measure PINK1, Parkin, and LC3-II/LC3-I ratios under this compound treatment .
- Functional Rescue Experiments : Knock down Nrf2 or PINK1 with siRNA to confirm pathway dependency in this compound-induced mitophagy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
